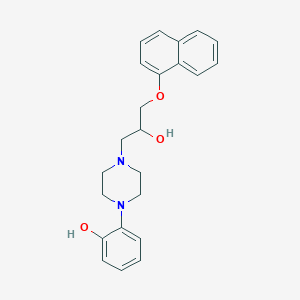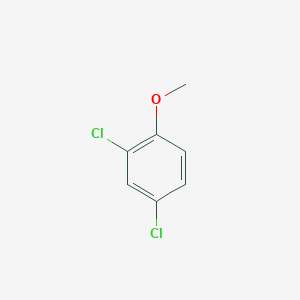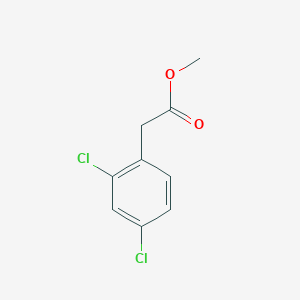![molecular formula C10H14N4 B165505 N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine CAS No. 139703-59-6](/img/structure/B165505.png)
N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with an aminoethyl side chain, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine typically involves the reaction of 1-methylbenzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The benzimidazole core provides structural stability and enhances the binding affinity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[N-(2-Hydroxyethyl)amino]-1-methyl-1H-benzimidazole
- 2-[N-(2-Aminoethyl)amino]-1H-benzimidazole
- 2-[N-(2-Aminoethyl)amino]-1-ethyl-1H-benzimidazole
Uniqueness
N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzimidazole core enhances its lipophilicity, improving its ability to penetrate cell membranes. The aminoethyl side chain provides versatility in forming various derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
139703-59-6 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
N'-(1-methylbenzimidazol-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N4/c1-14-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
MCGWCQIHIDJMAG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1NCCN |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1NCCN |
Synonyme |
1,2-Ethanediamine,N-(1-methyl-1H-benzimidazol-2-yl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
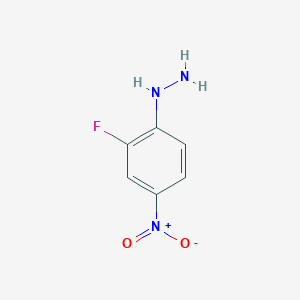


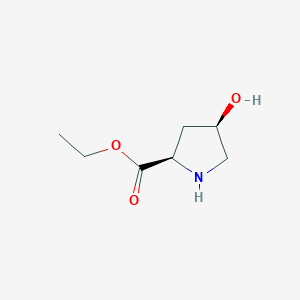



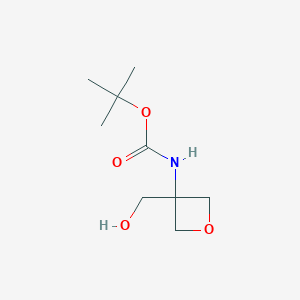
![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)
